molecular formula C11H12N4O2 B1203310 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 370096-68-7

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B1203310
M. Wt: 232.24 g/mol
InChI Key: ISIHBTUBCACZGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives involves multiple steps, including condensation and cyclization reactions. For instance, derivatives have been synthesized through Claisen condensation, Knorr cyclization, and reactions with hydrazine hydrate or thiosemicarbazide, showcasing the versatility in synthetic approaches for pyrazole-based compounds (Huang Jie-han, 2008; B. Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives has been elucidated through various spectroscopic techniques and crystallography. Studies have confirmed diverse molecular conformations and highlighted the presence of hydrogen bonding and other non-covalent interactions that influence molecular packing and stability (K. Kumara et al., 2017; S. Demir et al., 2010).

Chemical Reactions and Properties

Research on 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives has explored their reactivity in various chemical contexts, including their use as intermediates in the synthesis of more complex molecules. These studies have uncovered a range of chemical behaviors and reactivities, underlining the compound's versatility in organic synthesis (Ersin Inkaya et al., 2012).

Physical Properties Analysis

The physical properties of these derivatives, such as melting points, solubility, and thermal stability, have been characterized, offering insights into their potential applications in various domains. Notably, compounds exhibit stability across a range of temperatures, suggesting applications where thermal resilience is required (K. Kumara et al., 2018).

Chemical Properties Analysis

Investigations into the chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, have provided a comprehensive understanding of their behavior in chemical reactions. Studies have also explored their nonlinear optical properties and their potential as corrosion inhibitors, demonstrating the compounds' broad utility (Ö. Tamer et al., 2015; P. Paul et al., 2020).

Scientific Research Applications

  • Application in Antioxidant Research

    • Field : Biochemistry
    • Summary : 3-(4-methoxyphenyl) acrylic acid, a derivative of cinnamic acid, has been investigated for its effects on iron-induced testicular injury and oxidative stress .
    • Methods : The compound was synthesized and its effects were studied through ex vivo and in silico studies. Evaluations were done on FRAP, DPPH free radical scavenging activity, and iron chelating potential .
    • Results : The compound showed potential to prevent oxidative testicular toxicity, as evidenced by its capacity to control nucleotide hydrolysis and reduce oxidative stress .
  • Application in Cancer Research

    • Field : Oncology
    • Summary : A hybrid compound of chalcone-salicylate has been synthesized and studied for its potency against breast cancer .
    • Methods : The compound was synthesized under reflux condition and its structure was established by spectroscopic analysis. Its potency was studied in silico using computational approaches (molecular docking and MD simulation) .
    • Results : The compound exhibited more negative value of binding free energy than tamoxifen, indicating potential cytotoxic activity against breast cancer through ERα inhibition .
  • Application in Corrosion Inhibition

    • Field : Materials Science
    • Summary : 4-methoxyphenyl acrylate derivatives have been studied for their effectiveness as corrosion inhibitors.
    • Methods : Specific acrylamide derivatives were shown to be effective in inhibiting corrosion of copper in nitric acid solutions.
    • Results : The study found that these derivatives can effectively inhibit corrosion.
  • Application in Drug Discovery

    • Field : Pharmacology
    • Summary : A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . This compound is related to “3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” and has been studied for its potency against breast cancer .
    • Methods : The compound was synthesized under reflux condition and its structure was established by spectroscopic analysis . Its potency was studied in silico using computational approaches (molecular docking and MD simulation) .
    • Results : The compound exhibited more negative value of binding free energy than tamoxifen, indicating potential cytotoxic activity against breast cancer through ERα inhibition .
  • Application in Material Science

    • Field : Material Science
    • Summary : 3-(4-Methoxyphenyl)propionic acid, a related compound, is available for purchase and could be used in various material science applications .
    • Methods : The specific methods of application would depend on the particular material science application .
    • Results : The outcomes would also depend on the specific application .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach . This compound is related to “3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” and has been studied for its potency against breast cancer .
    • Methods : The compound was synthesized under reflux condition. The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
    • Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen, indicating potential cytotoxic activity against breast cancer through ERα inhibition .
  • Application in Chemical Database

    • Field : Cheminformatics
    • Summary : “3-(4-Methoxyphenyl)propanal” is a related compound that is listed in the ChemSpider database . This database is used by researchers to find information about different chemicals, including their properties and structures .
    • Methods : Researchers can search for a specific compound in the database to find information about it .
    • Results : The database provides information about the compound’s molecular formula, average mass, monoisotopic mass, and ChemSpider ID .
  • Application in Material Production

    • Field : Material Science
    • Summary : “3-(4-Methoxyphenyl)propionic acid” is a related compound that is available for purchase and could be used in various material science applications .
    • Methods : The specific methods of application would depend on the particular material science application .
    • Results : The outcomes would also depend on the specific application .

Safety And Hazards

As with any chemical compound, handling “3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” would likely require appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications .

properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIHBTUBCACZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189857
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS RN

370096-68-7
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370096-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
LW Zheng, LL Wu, BX Zhao, WL Dong… - Bioorganic & medicinal …, 2009 - Elsevier
A series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and the effects of all the compounds on A549 cell growth were …
Number of citations: 200 www.sciencedirect.com
Y Xia, CD Fan, BX Zhao, J Zhao, DS Shin… - European journal of …, 2008 - Elsevier
A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and the effects of all the compounds on A549 cell growth were investigated…
Number of citations: 256 www.sciencedirect.com
CD Fan, BX Zhao, F Wei, GH Zhang, WL Dong… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized, and the effects of the compounds on A549 cell growth were …
Number of citations: 48 www.sciencedirect.com
Y Xia, ZW Dong, BX Zhao, X Ge, N Meng… - Bioorganic & medicinal …, 2007 - Elsevier
A series of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized, and the effects of all the compounds on A549 cell growth were investigated. The …
Number of citations: 209 www.sciencedirect.com
L Zhang, W Li, L Liu, C Zheng, Y Wang… - Chinese Journal of …, 2017 - sioc-journal.cn
Two kinds of novel pyrazole derivatives containing isatins, total of 12 target compounds, were prepared from 4-hydroxyacetophenone via addition, cyclization, substitution, …
Number of citations: 4 sioc-journal.cn
I Khan, S Kanugala, MA Shareef… - Chemical Biology & …, 2019 - Wiley Online Library
Literature reports suggest that pyrazoles and hydrazides are potential antimicrobial pharmocophores. Considering this fact, a series of nineteen conjugates containing hybrids of bis‐…
Number of citations: 11 onlinelibrary.wiley.com
JA Hengst, XJ Wang, UH Sk, AK Sharma… - Bioorganic & medicinal …, 2010 - Elsevier
The sphingolipid metabolic pathway represents a potential source of new therapeutic targets for numerous hyperproliferative/inflammatory diseases. Targets such as the sphingosine …
Number of citations: 63 www.sciencedirect.com
K Kehn-Hall, A Narayanan, L Lundberg, G Sampey… - PloS one, 2012 - journals.plos.org
Alphaviruses, including Venezuelan Equine Encephalitis Virus (VEEV), cause disease in both equine and humans that exhibit overt encephalitis in a significant percentage of cases. …
Number of citations: 64 journals.plos.org
K Kehn-Hall, I Guendel, L Carpio, L Skaltsounis… - Virology, 2011 - Elsevier
The HIV-1 protein Tat is a critical regulator of viral transcription and has also been implicated as a mediator of HIV-1 induced neurotoxicity. Here using a high throughput screening assay…
Number of citations: 30 www.sciencedirect.com
KAO Gandy, LM Obeid - Biochimica et Biophysica Acta (BBA)-Molecular …, 2013 - Elsevier
Sphingosine 1-phosphate (S1P) is an important bioactive sphingolipid metabolite that has been implicated in numerous physiological and cellular processes. Not only does S1P play a …
Number of citations: 140 www.sciencedirect.com

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